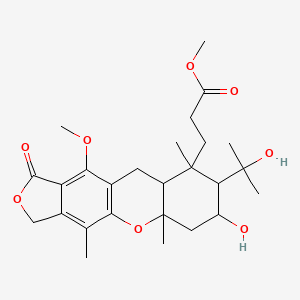
Austalide H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Austalide H is a member of xanthenes.
This compound is a natural product found in Aspergillus ustus with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Biosynthesis
Austalide H exhibits a complex polycyclic structure that is characteristic of meroterpenoids. The biosynthesis of austalides typically involves a combination of polyketide and terpene pathways, leading to the formation of unique carbon skeletons. Recent studies have elucidated the biosynthetic pathways involved in the production of austalides, including this compound, by employing heterologous expression systems in fungi such as Aspergillus oryzae .
Biological Activities
This compound has been studied for its various pharmacological properties:
- Antiviral Activity : Research indicates that austalides possess inhibitory effects against viruses, including influenza virus A (H1N1). Compounds related to this compound have shown promising IC50 values, suggesting potential as antiviral agents .
- Antitumor Properties : In vitro studies have demonstrated that austalides can inhibit cancer cell proliferation. For instance, austalide derivatives have been tested against various cancer cell lines, showing moderate cytotoxicity with IC50 values indicating effectiveness at relatively low concentrations .
- Antimicrobial Effects : The austalide compounds exhibit antibacterial properties against a range of pathogens, making them candidates for new antibiotic therapies .
Antiviral Efficacy
A study isolated several new meroterpenoids from sponge-derived fungi, including austalides S-U, which demonstrated significant antiviral activity against influenza virus A (H1N1). Among these, compounds showed IC50 values ranging from 90 to 145 μM, indicating their potential as antiviral agents .
Antitumor Activity
Research involving marine-derived Aspergillus species revealed that austalide Z exhibited an IC50 value of 51.6 μg/mL against Caco-2 cancer cells. This suggests that austalides may serve as effective leads for developing new anticancer drugs .
Antimicrobial Properties
Austalides have been reported to possess antimicrobial activities against various bacterial strains. The structural diversity within the austalide family contributes to their varied biological effects, making them valuable for further exploration in drug development .
Comparative Data Table
The following table summarizes the biological activities and corresponding IC50 values for various austalide compounds:
| Compound | Source | Activity Type | IC50 Value (μM) |
|---|---|---|---|
| This compound | Aspergillus sp. | Antiviral | Not specified |
| Austalide S | Sponge-derived fungus | Antiviral | 90 |
| Austalide Z | Marine-derived Aspergillus | Antitumor | 51.6 |
| Austalide Q | Penicillium thomii | Antimicrobial | 38.9 |
| Austalide V | Aspergillus sp. | Antibacterial | >200 |
Eigenschaften
CAS-Nummer |
96817-10-6 |
|---|---|
Molekularformel |
C26H36O8 |
Molekulargewicht |
476.6 |
IUPAC-Name |
methyl 3-[7-hydroxy-8-(2-hydroxypropan-2-yl)-11-methoxy-4,5a,9-trimethyl-1-oxo-3,6,7,8,9a,10-hexahydro-[2]benzofuro[5,6-b]chromen-9-yl]propanoate |
InChI |
InChI=1S/C26H36O8/c1-13-15-12-33-23(29)19(15)21(32-7)14-10-17-25(4,9-8-18(28)31-6)22(24(2,3)30)16(27)11-26(17,5)34-20(13)14/h16-17,22,27,30H,8-12H2,1-7H3 |
InChI-Schlüssel |
LQLBJBHPDHBGLH-UHFFFAOYSA-N |
SMILES |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C(C(C4C3)(C)CCC(=O)OC)C(C)(C)O)O)C)OC |
Kanonische SMILES |
CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C(C(C4C3)(C)CCC(=O)OC)C(C)(C)O)O)C)OC |
Key on ui other cas no. |
96817-10-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















